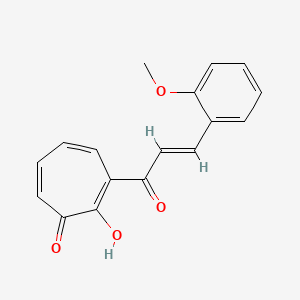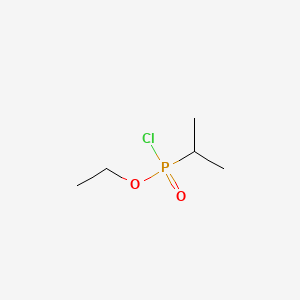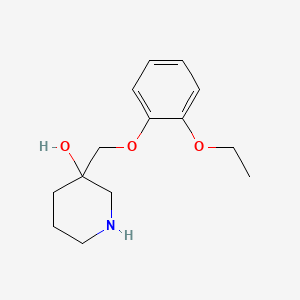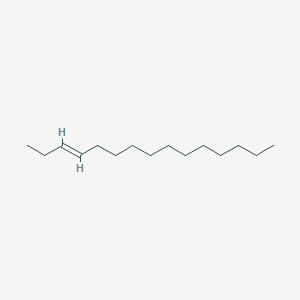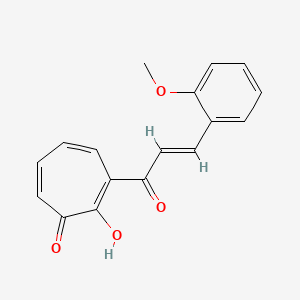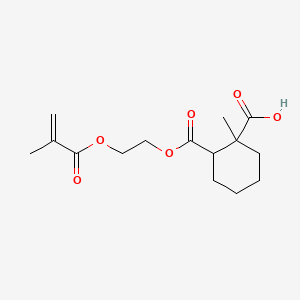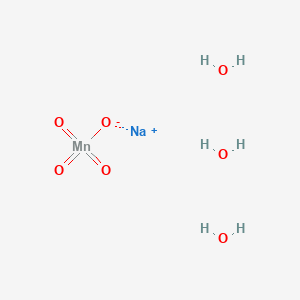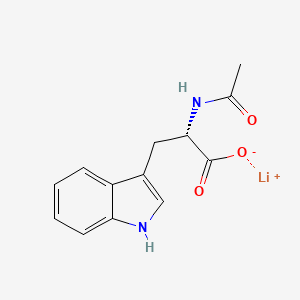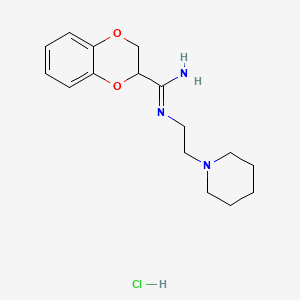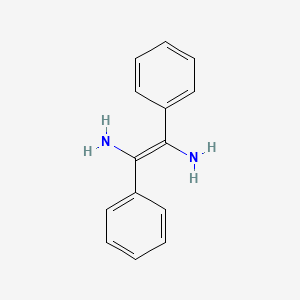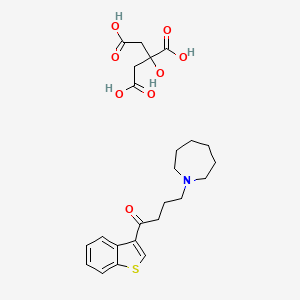
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ヘキサヒドロ-1H-アゼピン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸は、ブタノン、ベンゾ(b)チオフェン、ヘキサヒドロ-1H-アゼピン、およびプロパントリカルボン酸の要素を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ヘキサヒドロ-1H-アゼピン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、ブタノンやベンゾ(b)チオフェンなどのコア構造の調製から始まり、続いてヘキサヒドロ-1H-アゼピンとプロパントリカルボン酸基の導入が行われます。各ステップには、制御された温度とpHレベルで、縮合、環化、エステル化などの反応が含まれる場合があります。
工業生産方法
工業的な環境では、この化合物の製造は、自動反応器と連続フローシステムを使用した大規模合成を含む可能性が高いです。このプロセスは、収率と純度を最適化するために、反応条件を注意深く監視して一貫性を確保します。重要なステップには、中間体と最終生成物の精製が含まれ、多くの場合、クロマトグラフィーや結晶化などの技術を使用します。
化学反応の分析
反応の種類
1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ヘキサヒドロ-1H-アゼピン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: この化合物は、関与する官能基に応じて、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件は、通常、目的の変換を促進するために特定の溶媒、温度、および触媒を含みます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の経路と条件に依存します。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応は新しい官能基を導入することができ、さまざまな特性を持つさまざまな誘導体につながります。
科学研究への応用
1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ヘキサヒドロ-1H-アゼピン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸には、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 生物学的経路と相互作用を調査するためのプローブとして役立つ可能性があります。
産業: この化合物は、そのユニークな構造特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ヘキサヒドロ-1H-アゼピン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸がその効果を発揮するメカニズムは、分子標的との相互作用に依存します。これらには、酵素、受容体、またはその他の生体分子が含まれる場合があります。この化合物の構造により、さまざまな結合相互作用に参加し、生物学的経路やプロセスに影響を与えることができます。特定のメカニズムと経路を解明するには、詳細な研究が必要です。
類似化合物の比較
類似化合物
- 1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ピペリジン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸
- 1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(モルホリン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸
ユニークさ
類似化合物と比較して、1-ブタノン、1-ベンゾ(b)チエン-3-イル-4-(ヘキサヒドロ-1H-アゼピン-1-イル)-、2-ヒドロキシ-1,2,3-プロパントリカルボン酸は、ヘキサヒドロ-1H-アゼピン基の存在によりユニークです。この基は、独特の化学的および生物学的特性を付与します。この構造的特徴は、化合物の反応性、結合相互作用、および全体的な安定性に影響を与える可能性があり、さらなる研究と応用開発のための貴重な対象となります。
類似化合物との比較
Similar Compounds
- 1-Butanone, 1-benzo(b)thien-3-yl-4-(piperidin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
- 1-Butanone, 1-benzo(b)thien-3-yl-4-(morpholin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
Uniqueness
Compared to similar compounds, 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate is unique due to the presence of the hexahydro-1H-azepine group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable subject for further research and application development.
特性
CAS番号 |
61508-22-3 |
|---|---|
分子式 |
C24H31NO8S |
分子量 |
493.6 g/mol |
IUPAC名 |
4-(azepan-1-yl)-1-(1-benzothiophen-3-yl)butan-1-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NOS.C6H8O7/c20-17(9-7-13-19-11-5-1-2-6-12-19)16-14-21-18-10-4-3-8-15(16)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,8,10,14H,1-2,5-7,9,11-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
OKNCIXXNTDIFMF-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCCC(=O)C2=CSC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



